molecular formula C20H34O7 B6322695 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate CAS No. 1135619-58-7

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate

Cat. No.: B6322695
CAS No.: 1135619-58-7
M. Wt: 386.5 g/mol
InChI Key: JPDRHLKXKNTYQF-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is an organic compound characterized by its complex structure, which includes tert-butyl, ethyl, and acetyl groups attached to a pentane backbone with three carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: A compound with similar tert-butyl groups but different functional groups.

    1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane: Another compound with tert-butyl groups and a triazinane core.

Uniqueness

1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is unique due to its combination of tert-butyl, ethyl, and acetyl groups on a pentane backbone with three carboxylate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDRHLKXKNTYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-oxobutanoate (45 g, 345 mmol) and Triton-B (40%, weight % solution in water, 1.08 mg, 6.90 mmol) in tert-BuOH (54 mL) was added tert-butyl acrylate (100.72 g, 691 mmol) dropwise over a period of 30 min under N2 atmosphere. The solution was stirred at room temperature for 24 h. The reaction mixture was partitioned between water (200 mL) and EtOAc (200 mL). The aqueous layer washed with EtOAc (2×50 mL). The combined organic layers were washed with water (200 mL), brine (200 mL), dried over Na2SO4 and concentrated under reduced pressure to provide compound D28-1 (140 g, quant) as a pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ 4.20 (q, J=7.2 Hz 2H), 2.24-2.09 (m, 8H), 1.58 (s, 3H), 1.43 (s, 18H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

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